4-Nonylbenzaldehyde
Description
4-Nonylbenzaldehyde (C₁₆H₂₂O, molecular weight 230.35 g/mol) is an aromatic aldehyde featuring a linear nonyl chain at the para position of the benzaldehyde core. It is synthesized via a Grignard reaction between octyl-magnesium bromide and 4-bromobenzaldehyde, yielding 1-(4-bromophenyl)-1-hydroxynonane as an intermediate, followed by purification via column chromatography . The compound is characterized as a pale-colored oil with distinct ¹H NMR signals (e.g., doublets at 7.5 and 7.3 ppm for aromatic protons) . Its primary application lies in synthesizing meso-tetraaryl tetrabutanoporphyrins (Ar₄TCHP), which are critical in photodynamic therapy and catalysis research .
Properties
CAS No. |
70972-98-4 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-nonylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-14H,2-9H2,1H3 |
InChI Key |
MLPGFYQRKQHSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4-Nonylbenzaldehyde with similar benzaldehyde derivatives based on substituent groups, molecular properties, and applications:
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The nonyl chain in this compound is electron-donating via inductive effects, enhancing lipophilicity but minimally affecting aromatic ring reactivity. This contrasts with 4-Nitrobenzaldehyde, where the -NO₂ group strongly withdraws electrons, activating the ring for nucleophilic attacks . 4-Dimethylaminobenzaldehyde’s -N(CH₃)₂ group is a strong electron donor, making the aldehyde carbonyl highly reactive in condensation reactions (e.g., Schiff base formation) .
- Hydrophobicity vs. Solubility: The nonyl chain imparts significant hydrophobicity to this compound, making it soluble in organic solvents like dichloromethane.
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